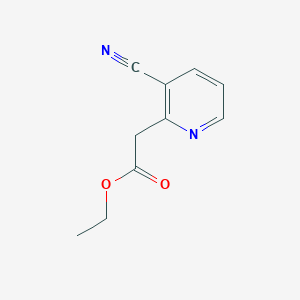

Ethyl 2-(3-cyanopyridin-2-yl)acetate

Description

Ethyl 2-(3-cyanopyridin-2-yl)acetate (CAS: 86369-48-4) is an ester derivative featuring a pyridine ring substituted with a cyano group at the 3-position and an ethyl acetate moiety at the 2-position. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol.

Properties

IUPAC Name |

ethyl 2-(3-cyanopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)6-9-8(7-11)4-3-5-12-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCFZDPPFKCWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516492 | |

| Record name | Ethyl (3-cyanopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86369-48-4 | |

| Record name | Ethyl (3-cyanopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-cyanopyridin-2-yl)acetate typically involves the reaction of ethyl cyanoacetate with 2-bromo-3-cyanopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters, thereby enhancing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-cyanopyridin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-cyanopyridin-2-yl)acetate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various biological assays.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyanopyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Similarity

The compound shares structural homology with pyridine-based esters, differing in substituents on the pyridine ring or acetate chain. Key analogs include:

- Key Observations: The cyano group in Ethyl 2-(3-cyanopyridin-2-yl)acetate enhances electrophilicity, enabling nucleophilic substitutions or cyclization reactions, unlike methyl or cyclopropyl substituents in analogs . Ethyl 2-[(3-cyanopyridin-2-yl)oxy]acetate differs by an oxygen linker, which may alter solubility and hydrogen-bonding capacity .

Physical and Spectral Properties

- Predicted Collision Cross Section (CCS) values suggest utility in mass spectrometry-based analyses .

Biological Activity

Ethyl 2-(3-cyanopyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a pyridine ring substituted with a cyano group and an ethoxyacetate moiety, positions it as a versatile intermediate in organic synthesis. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The mechanism of action for this compound involves interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds or coordinating with metal ions, thereby modulating biochemical pathways essential for cellular function.

- Reactive Intermediates : The cyano group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Compounds containing pyridine and cyano groups have exhibited notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties, making it a candidate for further development in cancer therapeutics .

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound could exhibit anti-inflammatory activities, although more research is needed to confirm these effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(3-hydroxypyridin-2-yl)acetate | Hydroxypyridine instead of cyano | Antimicrobial |

| Ethyl 2-(4-cyanopyridin-2-yl)acetate | Different position of the cyano group | Potential anti-inflammatory |

| Ethyl 4-(4-cyanophenyl)-4-hydroxybutanoate | Additional phenolic group | Antioxidant properties |

| Ethyl 3-(4-methylpyridin-2-yl)acetate | Methyl substitution on the pyridine ring | Anticancer activity |

This table highlights how structural variations influence the biological activity of similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : A study conducted by researchers demonstrated that derivatives containing the cyano group showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the pyridine ring was crucial for this activity.

- Anticancer Research : In vitro studies indicated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are ongoing to elucidate its mechanisms at the molecular level .

- Synthesis and Characterization : Various synthetic routes have been explored for producing this compound, with methods involving ethyl chloroacetate and pyridine derivatives yielding high purity products suitable for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.